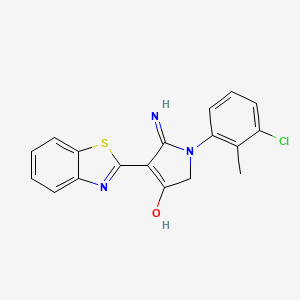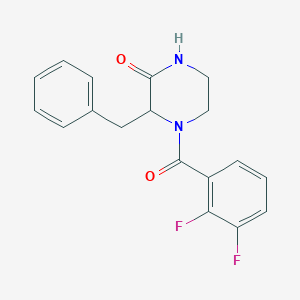![molecular formula C18H18Cl2N2O3 B6057704 N-(3-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B6057704.png)
N-(3-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)butanamide, commonly known as A771726, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of drugs known as disease-modifying anti-rheumatic drugs (DMARDs) and is used in the treatment of autoimmune diseases such as rheumatoid arthritis.
Mécanisme D'action
The exact mechanism of action of A771726 is not fully understood, but it is believed to work by inhibiting the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the production of pyrimidine nucleotides required for DNA synthesis. By inhibiting this enzyme, A771726 reduces the proliferation of immune cells and the production of inflammatory cytokines, thereby reducing inflammation and preventing tissue damage.
Biochemical and physiological effects:
A771726 has been shown to have several biochemical and physiological effects, including reducing the levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suppressing the proliferation of T cells, and reducing the production of reactive oxygen species (ROS) and nitric oxide (NO).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of A771726 for lab experiments is its specificity for DHODH, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, one limitation is that it can be toxic to cells at high concentrations, which can affect the interpretation of results.
Orientations Futures
There are several potential future directions for research on A771726, including:
1. Studying its potential therapeutic applications in other autoimmune diseases such as multiple sclerosis and lupus.
2. Investigating its effects on other cellular processes and pathways, such as apoptosis and autophagy.
3. Developing new analogs of A771726 with improved efficacy and safety profiles.
4. Studying its potential use in combination with other drugs for the treatment of autoimmune diseases.
5. Investigating its effects on the gut microbiome and the potential role of gut dysbiosis in autoimmune diseases.
In conclusion, A771726 is a promising compound with potential therapeutic applications in the treatment of autoimmune diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and there are several potential future directions for research on this compound.
Méthodes De Synthèse
The synthesis of A771726 involves several steps, starting with the reaction of 2,4-dichlorophenol with acetic anhydride to form 2,4-dichlorophenyl acetate. This compound is then reacted with 4-aminobutanoic acid to form the intermediate product, which is subsequently reacted with 3-nitrobenzoyl chloride to form the final product, A771726.
Applications De Recherche Scientifique
A771726 has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing inflammation and suppressing the immune response, thereby preventing damage to the affected tissues.
Propriétés
IUPAC Name |
N-[3-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O3/c1-2-4-17(23)21-13-5-3-6-14(10-13)22-18(24)11-25-16-8-7-12(19)9-15(16)20/h3,5-10H,2,4,11H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIXMTOLFWIRLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(2-fluoro-5-methoxybenzyl)-2-[(1-oxido-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6057632.png)
![3,4-dimethoxy-N-[3-(3-methoxyphenyl)propyl]benzamide](/img/structure/B6057636.png)
amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6057647.png)

![2-methyl-N-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6057659.png)
![N-(4-{[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B6057663.png)
![6-methyl-2-[(3-methylbenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B6057667.png)
![N-benzyl-4-({4-[(3-hydroxy-1-pyrrolidinyl)methyl]-1H-1,2,3-triazol-1-yl}methyl)-1-piperidinecarboxamide trifluoroacetate (salt)](/img/structure/B6057674.png)
![{2-[4-(4-methyl-1-piperazinyl)butoxy]phenyl}methanol hydrochloride](/img/structure/B6057683.png)
![1-(3-cyclohexen-1-ylmethyl)-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6057688.png)
![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-naphthylacetamide](/img/structure/B6057699.png)
![[1-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6057713.png)